4-Fluoro-4'-(methylthio)benzhydrol
Description
Contextualization of Benzhydrol Derivatives in Organic Synthesis and Materials Science
Benzhydrols, also known as diphenylmethanols, and their derivatives are a class of organic compounds characterized by a diarylmethanol framework. This structural motif is a cornerstone in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. cmu.edu Benzhydrol derivatives are widely utilized as intermediates in the commercial synthesis of pharmaceuticals, including antihistamines, antihypertensives, and antimycotics. cmu.edu The reactivity of the hydroxyl group allows for various chemical transformations, making it a valuable handle for constructing larger molecular architectures.
In materials science, the rigid, three-dimensional structure of the benzhydrol core is leveraged to create materials with specific physical and optical properties. acs.org The two phenyl rings can be functionalized to tune the electronic and steric properties of the molecule, influencing how they assemble in the solid state. This adaptability makes benzhydrol derivatives valuable components in the development of polymers, dyes, and other advanced materials. acs.org
Significance of Fluorine and Sulfur Functionalities in Advanced Organic Molecules
The introduction of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence can profoundly alter a molecule's physical, chemical, and biological properties. numberanalytics.comtcichemicals.com The substitution of a hydrogen atom with a similarly sized fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. numberanalytics.comwikipedia.org These modifications can lead to drugs with improved efficacy and longer half-lives. wikipedia.org It is estimated that around 20% of all commercialized pharmaceuticals contain at least one fluorine atom. wikipedia.org
Similarly, sulfur-containing functional groups are integral to a vast range of chemical and biological processes. teachy.aiwikipedia.org Organosulfur compounds are found in essential amino acids like cysteine and methionine and are key components in antibiotics such as penicillin. wikipedia.org In medicinal chemistry, sulfur-containing motifs, like the thioether (sulfide) group present in 4-Fluoro-4'-(methylthio)benzhydrol, are recognized for their ability to influence a molecule's electronic properties and engage in specific noncovalent interactions, which can be crucial for molecular recognition and binding. researchgate.net The versatility of sulfur's oxidation states further expands its utility in designing novel compounds. researchgate.net
Overview of this compound as a Key Organic Building Block
This compound, with its CAS number 1510-48-1, is a prime example of a molecule that strategically combines the beneficial attributes of its core structure and functional groups. chemicalbook.comscbt.com It is classified as an organic building block, a foundational molecule used for the bottom-up assembly of more complex molecular architectures in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com
The compound's structure, featuring a fluorine atom on one phenyl ring and a methylthio group on the other, creates a unique electronic profile. The fluorine atom acts as an electron-withdrawing group, while the methylthio group is electron-donating. This electronic push-pull system can influence the molecule's reactivity and its potential applications.
Research has indicated that this compound and its derivatives exhibit potential as antimicrobial and anticancer agents. It serves as a valuable intermediate in the synthesis of more complex molecules for use in specialty chemicals and materials. The synthesis of this compound can be achieved through methods like Friedel-Crafts reactions or nucleophilic substitutions. For instance, its precursor, 4-fluoro-4'-(methylthio)benzophenone, can be synthesized via a Friedel-Crafts acylation. Subsequent reduction of the ketone yields the target benzhydrol. The compound undergoes typical reactions of a secondary alcohol, such as oxidation to form the corresponding ketone.
Below is a table detailing some of the physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C14H13FOS |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 1510-48-1 |
| Predicted Melting Point | 113.97°C |
| Predicted Boiling Point | 387.3°C at 760 mmHg |
| Predicted Density | ~1.2 g/cm³ |
Note: The physical properties listed are predicted values and may vary.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(4-methylsulfanylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKVLIOZSUOIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374619 | |
| Record name | 4-Fluoro-4'-(methylthio)benzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1510-48-1 | |
| Record name | 4-Fluoro-4'-(methylthio)benzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1510-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparative Routes to 4 Fluoro 4 Methylthio Benzhydrol
Retrosynthetic Analysis of the 4-Fluoro-4'-(methylthio)benzhydrol Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical retrosynthetic disconnections are at the carbon-carbon bonds adjacent to the central carbinol group or at the carbinol C-O bond itself.
C-O Bond Disconnection (Oxidation): The most common and direct retrosynthetic step involves the oxidation of the secondary alcohol to a ketone. This identifies 4-fluoro-4'-(methylthio)benzophenone as the immediate and key precursor. This benzophenone (B1666685) intermediate can then be further disconnected via a Friedel-Crafts acylation reaction. This approach breaks one of the aryl-carbonyl bonds, leading to two simpler starting materials: a substituted benzoyl chloride (like 4-fluorobenzoyl chloride) and a substituted benzene (B151609) (like thioanisole).
C-C Bond Disconnection (Formyl Group Equivalent): An alternative disconnection breaks one of the C-C bonds to the central carbinol carbon. This strategy envisions the formation of the C-C bond via the addition of an organometallic nucleophile to an electrophilic carbonyl compound. Two primary pathways emerge from this analysis:
Addition of a 4-fluorophenyl organometallic reagent (Grignard or organolithium) to 4-(methylthio)benzaldehyde.
Addition of a 4-(methylthio)phenyl organometallic reagent to 4-fluorobenzaldehyde (B137897). uni-muenchen.declockss.org
These retrosynthetic pathways define the main synthetic strategies for accessing this compound, which are elaborated upon in the subsequent sections.
Approaches to Benzhydrol Synthesis
The formation of the benzhydrol moiety is the cornerstone of the synthesis. The two principal methods correspond directly to the retrosynthetic pathways identified above.
The reduction of a substituted benzophenone is a widely used and reliable method for preparing benzhydrols. The key precursor, 4-fluoro-4'-(methylthio)benzophenone, is typically synthesized via a Friedel-Crafts acylation between 4-fluorobenzoyl chloride and thioanisole (B89551), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Once the benzophenone is obtained, it can be reduced to the corresponding benzhydrol using various reducing agents. The choice of reagent can influence the reaction's efficiency and selectivity.
Metal Hydride Reductions: Hydride reagents are the most common choice for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts benzophenones to benzhydrols. Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective alternative, often used in alcoholic solvents like ethanol (B145695) or methanol. google.com The reaction with NaBH₄ is generally slower for ketones compared to aldehydes but is effective for this purpose.
A comparative look at common reducing agents for the conversion of 4-fluoro-4'-(methylthio)benzophenone is presented below.
| Reagent | Typical Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | A mild and selective reagent, generally providing high yields. It is often preferred for its safety and ease of handling compared to LiAlH₄. google.com |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether, 0°C to RT | A very powerful and non-selective reducing agent. Requires strict anhydrous conditions and careful quenching. |
This approach builds the benzhydrol scaffold by forming one of the aryl-C(OH) bonds. It involves the reaction of an organometallic reagent with a substituted benzaldehyde. masterorganicchemistry.com
Grignard Reaction: A Grignard reagent, such as 4-fluorophenylmagnesium bromide (prepared from 4-bromofluorobenzene and magnesium turnings), can be reacted with 4-(methylthio)benzaldehyde. youtube.com Conversely, 4-(methylthio)phenylmagnesium bromide could be added to 4-fluorobenzaldehyde. The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. vulcanchem.comua.es
Organolithium Addition: Similar to the Grignard reaction, an organolithium reagent can be used. For instance, 4-fluorophenyllithium, generated by halogen-metal exchange or deprotonation, can be added to 4-(methylthio)benzaldehyde. clockss.orgrug.nl Organolithium reagents are generally more reactive than their Grignard counterparts. masterorganicchemistry.com
The table below outlines the two possible Grignard reaction pathways.
| Organometallic Reagent | Carbonyl Compound | Resulting Intermediate |
| 4-Fluorophenylmagnesium bromide | 4-(Methylthio)benzaldehyde | Magnesium alkoxide of this compound |
| 4-(Methylthio)phenylmagnesium bromide | 4-Fluorobenzaldehyde | Magnesium alkoxide of this compound |
Strategies for Incorporating Fluorine into Aromatic Systems
In electrophilic fluorination, a source of "electrophilic fluorine" (F⁺) is used to substitute a hydrogen atom on an electron-rich aromatic ring. Reagents such as N-fluorobenzenesulfonimide (NFSi) and Selectfluor® (F-TEDA-BF₄) are commonly employed for this purpose. brynmawr.edu This method could theoretically be applied to a precursor like 4'-(methylthio)benzhydrol, where the thioanisole ring is electron-rich and would direct substitution to the ortho and para positions. However, controlling regioselectivity can be a challenge, and this approach is less common for this specific target compared to starting with a pre-fluorinated building block.
Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine. nih.gov This reaction involves the displacement of a good leaving group (such as -NO₂ or a halide) from an aromatic ring by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). acs.org The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov
For the synthesis of this compound, this strategy would typically involve a precursor molecule where the fluorine atom's position is occupied by a different group. For example, a reaction could be designed where a nitro-substituted benzhydrol precursor undergoes displacement with fluoride, although the reduction of the nitro group might be a competing pathway. A more common and practical approach is to use a starting material that already contains the fluorine atom, such as 4-fluorobenzaldehyde or 4-bromofluorobenzene, as described in the previous sections. uni-muenchen.declockss.org
| Fluorination Method | Reagent Type | General Mechanism | Applicability to Target Synthesis |
| Electrophilic Fluorination | F-TEDA-BF₄ (Selectfluor®) | Electrophilic Aromatic Substitution | Possible on a pre-formed benzhydrol, but regioselectivity may be an issue. brynmawr.edu |
| Nucleophilic Fluorination | KF, CsF | Nucleophilic Aromatic Substitution (SₙAr) | Requires an activated precursor with a suitable leaving group (e.g., -NO₂) para to the substitution site. More commonly, a fluorinated building block is used from the start. nih.govscience.gov |
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
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Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
2.3.3. Palladium-Catalyzed Fluoroalkylation Strategies nih.gov 2.3.4. Other Fluorination Methods Relevant to Benzhydrol Synthesis 2.4. Methods for Introduction of the Methylthio Group 2.4.1. Thiolation Reactions 2.4.2. Alkylation of Thiophenols 2.5. Convergent and Linear Synthesis Pathways for this compound 2.6. Synthesis of Structurally Related Benzhydrol Derivatives for Comparative Studies acs.orgresearchgate.net
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Chemical Transformations and Reaction Pathways of 4 Fluoro 4 Methylthio Benzhydrol
Reactions at the Benzhydrylic Hydroxyl Group
The secondary alcohol functionality is the most reactive site in 4-Fluoro-4'-(methylthio)benzhydrol, readily undergoing oxidation, substitution, and dehydration reactions.
Oxidation Reactions to Ketones (e.g., Benzophenones)
The oxidation of the benzhydrylic hydroxyl group in this compound yields the corresponding ketone, (4-fluorophenyl)(4-(methylthio)phenyl)methanone. This transformation is a common and efficient reaction. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired scale and reaction conditions. For instance, reagents like potassium permanganate (B83412) are capable of facilitating this oxidation. The resulting benzophenone (B1666685) is a key intermediate in various synthetic pathways.
It is important to note that the methylthio group is susceptible to over-oxidation to the corresponding sulfoxide (B87167) and sulfone under harsh oxidative conditions. Therefore, milder and more selective oxidizing agents are generally preferred to ensure the integrity of the sulfur-containing moiety.
Substitution Reactions (e.g., Etherification, Esterification, Halogenation)
The hydroxyl group of this compound can be replaced by various other functional groups through substitution reactions. These reactions typically proceed via the protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack.
Halogenation: The conversion of the alcohol to the corresponding halide is a key transformation. For example, reaction with hydrogen chloride can yield 4-chloro-1-(1-(4-fluorophenyl)methyl)-4-(methylthio)benzene. A similar process is used in the synthesis of 4-methoxyphenyl (B3050149) diphenyl chloromethane (B1201357) from its corresponding methanol, where hydrogen chloride gas is introduced into a solution of the alcohol in glacial acetic acid. google.com
Etherification and Esterification: While specific examples for this compound are not extensively documented in readily available literature, analogous benzhydrol compounds readily undergo etherification and esterification. These reactions would involve reacting the alcohol with an alkyl halide or an acyl halide/anhydride, respectively, typically in the presence of a base.
Dehydration Reactions
Under acidic conditions, this compound can undergo dehydration to form the corresponding alkene, 1-fluoro-4-(1-(4-(methylthio)phenyl)vinyl)benzene. This elimination reaction is a common pathway for alcohols and is driven by the formation of a stable, conjugated system. The stability of the resulting diarylalkene makes this a thermodynamically favorable process.
Reactivity of the Fluoro-Substituted Phenyl Moiety
The fluorine atom on one of the phenyl rings introduces specific reactivity patterns, primarily related to nucleophilic aromatic substitution and C-F bond activation.
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) of an unactivated aryl fluoride (B91410), such as the one present in this compound, is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine) to stabilize the negatively charged Meisenheimer intermediate. nih.gov In this molecule, the benzhydryl group is not sufficiently electron-withdrawing to significantly activate the fluorine for displacement.
However, the reactivity can be enhanced under specific conditions. For polyfluoroarenes, SNAr is a viable pathway for substitution. mdpi.com While not a polyfluorinated system, this indicates that with a potent enough nucleophile and appropriate conditions (e.g., high temperature, specific solvent systems), substitution of the fluorine atom could potentially be achieved. Computational studies on similar systems have shown that while a stable Meisenheimer complex may not always form as an intermediate, the reaction can proceed through a high-energy transition state. researchgate.net The typical leaving group order in SNAr reactions is F > NO2 > Cl ≈ Br > I, highlighting the potential for fluorine to be a good leaving group if the electronic requirements are met. rsc.org
C-F Bond Activation Studies
The activation of C-F bonds is a significant area of modern organic chemistry, aiming to overcome the high bond strength of the carbon-fluorine bond for further functionalization. beilstein-journals.org For benzylic fluorides, which share structural similarities with the fluoro-aryl moiety in the target molecule, C-F bond activation has been achieved using hydrogen-bond donating agents like 1,1,1-tris(hydroxymethyl)propane. beilstein-journals.org This method facilitates nucleophilic substitution of the fluoride under neutral, often solvent-free conditions, by stabilizing the departing fluoride ion through hydrogen bonding. beilstein-journals.org
While direct studies on C-F bond activation of this compound itself are not prevalent, the principles established for other aryl fluorides suggest potential pathways. Transition-metal-catalyzed methods are also a major avenue for C-F bond functionalization, though they have been more extensively applied to polyfluoroarenes. mdpi.com These approaches could theoretically be applied to activate the C-F bond in this compound for cross-coupling or other transformations.
Transformations of the Methylthio Group
The sulfur atom in the methylthio group of this compound is nucleophilic and can be readily modified through several key reactions.
The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. The stepwise oxidation allows for the selective formation of either the sulfoxide or the sulfone, depending on the reaction conditions and the stoichiometry of the oxidant.
The initial oxidation of the sulfide (B99878) to a sulfoxide introduces a stereocenter at the sulfur atom, potentially leading to a mixture of diastereomers if a chiral center is already present in the molecule. Further oxidation of the sulfoxide yields the corresponding sulfone, which is achiral at the sulfur center.
Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. The choice of reagent and reaction conditions can influence the selectivity of the oxidation. For instance, milder conditions and a stoichiometric amount of the oxidant often favor the formation of the sulfoxide, while more vigorous conditions and an excess of the oxidant typically lead to the sulfone.
Table 1: Common Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Typical Conditions | Product(s) |
| Hydrogen Peroxide (H₂O₂) | Catalytic acid or metal catalyst | Sulfoxide, Sulfone |
| m-CPBA | Chlorinated solvent, low temperature | Sulfoxide |
| m-CPBA | Chlorinated solvent, room temp or excess | Sulfone |
| Potassium Permanganate (KMnO₄) | Acetic acid/water, controlled temp | Sulfoxide, Sulfone |
Research on related thioether-containing compounds has demonstrated that the electronic nature of the substituents on the aromatic rings can influence the rate and selectivity of the oxidation. The electron-donating nature of the methylthio group and the electron-withdrawing nature of the fluorine atom in this compound can affect the electron density at the sulfur atom and, consequently, its reactivity towards oxidizing agents.
The sulfur atom of the methylthio group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This property allows it to react with alkylating agents to form ternary sulfonium (B1226848) salts. msu.edu In this SN2 reaction, the sulfur atom attacks the electrophilic carbon of an alkyl halide or another suitable alkylating agent, displacing a leaving group and resulting in a positively charged sulfur center. youtube.com
The formation of sulfonium salts is a well-established reaction for sulfides. youtube.com These salts are valuable synthetic intermediates and have been utilized in various chemical transformations. The stability and reactivity of the resulting sulfonium salt depend on the nature of the substituents attached to the sulfur atom and the counter-ion.
Table 2: Examples of Alkylating Agents for Sulfide Alkylation
| Alkylating Agent | Leaving Group |
| Methyl Iodide | Iodide |
| Ethyl Bromide | Bromide |
| Benzyl Chloride | Chloride |
| Trimethyloxonium tetrafluoroborate | Dimethyl ether |
While specific studies on the alkylation of this compound are not extensively documented in the reviewed literature, the general reactivity of aryl methyl sulfides suggests that it would readily undergo this transformation. The reaction would likely proceed by treating the benzhydrol derivative with an excess of a reactive alkyl halide, such as methyl iodide, often in an inert solvent.
The carbon-sulfur bond in the methylthio group of this compound can be cleaved under specific reaction conditions. C-S bond cleavage is a significant transformation in organic synthesis, allowing for the functionalization of the aromatic ring or the modification of the sulfur-containing group.
Several methods have been developed for the cleavage of C-S bonds in thioethers, often involving reductive or oxidative conditions, or the use of specific reagents that promote this transformation. For aryl methyl sulfides, reductive cleavage can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation under harsh conditions.
Oxidative C-S bond cleavage can also occur, particularly when the sulfur atom is part of a more complex functional group or when specific oxidizing agents are employed. Additionally, certain transition metal complexes are known to catalyze the cleavage of C-S bonds. Recent research has also focused on metal-free methods for C-S bond cleavage. organic-chemistry.orgmdpi.comresearchgate.net For instance, the use of reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.orgnih.gov
Mechanistic Investigations of Key Reactions Involving this compound
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and for the rational design of new synthetic methodologies.
Radical reactions involving thioether derivatives often proceed through the formation of a sulfur-centered radical cation intermediate. In the context of this compound, radical pathways could be initiated by one-electron oxidation of the methylthio group.
Studies on analogous thioanisole (B89551) derivatives have shown that upon one-electron oxidation, a radical cation is formed where the spin and charge are delocalized over the sulfur atom and the aromatic ring. The stability and subsequent reactivity of this radical cation are influenced by the substituents on the aromatic ring. The electron-donating methylthio group and the electron-withdrawing fluorine atom in this compound would likely play a significant role in modulating the electronic structure and reactivity of such a radical intermediate.
The formation of radical intermediates is often implicated in certain oxidation and C-S bond cleavage reactions. Elucidation of these pathways can be achieved through various techniques, including electron paramagnetic resonance (EPR) spectroscopy to detect radical species and computational studies to model the reaction intermediates and transition states. The study of radical reactions of similar structures, such as the thiol-ene reaction, can provide insights into potential radical-mediated transformations. youtube.com
The transformations of the methylthio group in this compound can also proceed through electrophilic and nucleophilic mechanisms.
The oxidation of the methylthio group to a sulfoxide and then to a sulfone is an example of an electrophilic attack on the sulfur atom by the oxidizing agent. The nucleophilicity of the sulfur atom is a key factor in this reaction. libretexts.org Conversely, the sulfur atom itself can act as a nucleophile, as seen in the alkylation reaction to form a sulfonium salt. msu.edu In this case, the sulfur atom attacks an electrophilic carbon center.
The C-S bond can also be cleaved through nucleophilic attack, particularly if the methyl group is activated. For instance, in the presence of a strong nucleophile, a substitution reaction could potentially occur at the methyl carbon, with the arylthiolate acting as a leaving group. The feasibility of such a reaction would depend on the nucleophile's strength and the reaction conditions. The study of nucleophilic substitution at a four-coordinate sulfur atom in related sulfonyl compounds provides a basis for understanding the factors that govern the mobility of leaving groups in such reactions. rsc.org
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of chemical transformations with high efficiency and selectivity. For a molecule like this compound, which possesses a secondary alcohol (benzhydrol) moiety, a thioether group, and a fluorinated aromatic ring, several types of transition metal-catalyzed reactions could theoretically be envisioned. These include, but are not limited to, palladium-catalyzed cross-coupling reactions involving the activation of the C-O bond of the alcohol, copper-catalyzed C-S bond formations, and rhodium-catalyzed C-H activation/functionalization.
However, a thorough review of available scientific literature did not yield any specific studies focused on the transition metal-catalyzed reactions of this compound. While numerous publications describe such transformations on a wide range of substrates, including other benzhydrols, thioethers, and fluorinated aromatics, the unique combination of functional groups in this compound has not been the subject of published research that could be retrieved.
Consequently, the presentation of detailed research findings, including specific catalyst systems, reaction conditions, yields, and spectroscopic data for the transformation of this particular compound, is not possible. The generation of interactive data tables, as requested, is also precluded by the absence of this specific experimental data in the scientific literature.
It is important to note that the absence of published data does not necessarily mean that such reactions are not feasible. It may indicate that this specific compound has not yet been a target of focused investigation in the context of transition metal catalysis, or that such research has not been disclosed in publicly accessible formats.
Advanced Spectroscopic Characterization Techniques for 4 Fluoro 4 Methylthio Benzhydrol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-Fluoro-4'-(methylthio)benzhydrol, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign every proton and carbon signal and to understand the through-bond and through-space atomic interactions.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methine proton, the hydroxyl proton, and the methylthio protons. The aromatic region (typically 7.0-7.5 ppm) will be complex due to the presence of two substituted benzene (B151609) rings. The protons on the fluoro-substituted ring will appear as multiplets due to both H-H and H-F couplings. chemicalbook.com The protons on the methylthio-substituted ring will also form a complex multiplet pattern. The benzylic proton (CH-OH) is anticipated to appear as a singlet around 5.8 ppm, similar to that in benzhydrol. brainly.com The hydroxyl proton signal, expected between 2.0-4.0 ppm, would be identifiable by its broadness and its disappearance upon a D₂O exchange. brainly.com The sharp singlet for the methylthio (-SCH₃) group should appear upfield, around 2.5 ppm. chemicalbook.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.orgoregonstate.edu The carbon attached to the fluorine atom will show a large downfield shift and a characteristic large one-bond ¹J(C-F) coupling constant. spectrabase.comtandfonline.com The carbons ortho and meta to the fluorine will also show smaller couplings. The carbon atoms of the thioanisole (B89551) ring will have shifts influenced by the electron-donating sulfur atom. cdnsciencepub.comresearchgate.netchemicalbook.com The benzylic carbon (CH-OH) is expected around 75-80 ppm. chemicalbook.comchemicalbook.com The methyl carbon of the thioanisole group is predicted to be the most upfield signal, around 15 ppm. chemicalbook.com
Table 4.1.1-1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
| Aromatic (C₆H₄F) | 7.0 – 7.4 | Multiplet |
| Aromatic (C₆H₄SMe) | 7.1 – 7.5 | Multiplet |
| Benzylic CH | ~ 5.8 | Singlet |
| Hydroxyl OH | 2.0 – 4.0 | Broad Singlet |
| Methyl S-CH₃ | ~ 2.5 | Singlet |
Table 4.1.1-2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone precursor) | 190 - 230 |
| Aromatic C-F | 160 - 165 (with large ¹J(C-F)) |
| Aromatic C-S | 135 - 140 |
| Aromatic C-H | 115 - 135 |
| Aromatic C (quaternary) | 130 - 145 |
| Benzylic CH-OH | 75 - 80 |
| Methyl S-CH₃ | ~ 15 |
¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze the fluorine atom within a molecule. spectrabase.com Given that ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides clear and informative spectra. spectrabase.com
For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Based on data for fluorobenzene (B45895) and its derivatives, this signal is predicted to appear in the range of -110 to -120 ppm relative to a standard like CFCl₃. mdpi.com The precise chemical shift is influenced by the electronic environment created by the rest of the molecule. The coupling of the fluorine atom to the ortho and meta protons on the same ring (³J(H-F) and ⁴J(H-F)) would result in the signal appearing as a multiplet in a proton-coupled ¹⁹F spectrum.
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of this compound by revealing through-bond and through-space correlations between nuclei. numberanalytics.comnumberanalytics.com
COSY (Correlation Spectroscopy): This experiment would reveal ³J(H-H) couplings, showing correlations between adjacent protons. It would be crucial for tracing the connectivity of protons within each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J(C-H)). numberanalytics.com It allows for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between different types of nuclei. A ¹H-¹⁹F HOESY experiment would be particularly valuable, as it can show spatial correlations between the fluorine atom and nearby protons, such as the ortho-protons on its own ring and potentially the benzylic proton, confirming their spatial relationship. anu.edu.auacs.orgelsevierpure.comacs.orgnih.gov This provides crucial information about the molecule's conformation in solution. numberanalytics.comnumberanalytics.comanu.edu.auchemrxiv.org
Mass Spectrometry (MS) for Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution and tandem mass spectrometry are used to determine the elemental formula and to elucidate fragmentation pathways, which helps in structural confirmation.
HRMS provides highly accurate mass measurements, allowing for the determination of a molecule's elemental composition from its exact mass. spectrabase.com For this compound, with a molecular formula of C₁₄H₁₃FOS, the predicted monoisotopic mass can be calculated with high precision. This experimental value can then be compared to the theoretical mass to confirm the elemental formula. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.
Table 4.2.1-1: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₃FOS |
| Predicted Monoisotopic Mass | 248.06711 Da |
| Predicted [M+H]⁺ | 249.07439 |
| Predicted [M+Na]⁺ | 271.05633 |
| Predicted [M-H]⁻ | 247.05983 |
(Data sourced from prediction databases)
Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the molecular ion, [M]⁺˙ or the protonated molecule, [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. rsc.orgacs.orgoup.comacs.orgoup.comaip.orgresearchgate.netbrainly.combrainly.comchegg.com Analyzing these fragments provides a "fingerprint" of the molecule's structure.
For this compound, several key fragmentation pathways can be predicted:
Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (18 Da) from the protonated molecular ion [M+H]⁺, leading to a significant peak at m/z 231.
Benzylic Cleavage: The bond between the two aromatic rings and the methine carbon is prone to cleavage. This can result in the formation of two primary fragment ions: the fluorobenzyl cation (m/z 109) and the methylthiophenyl cation, or subsequent fragments thereof.
Fragmentation of the Phenyl Rings: The resulting fragment ions can undergo further fragmentation. The fluorophenyl fragment may lose HF or C₂H₂. acs.orgoup.comoup.com The thioanisole-containing fragment may lose the methyl radical (∙CH₃) or the entire thio-methyl group (∙SCH₃). rsc.orgbrainly.combrainly.com
By analyzing the masses of these daughter ions, the connectivity and substituent placement within the original molecule can be confirmed.
Table 4.2.2-1: Predicted Key MS/MS Fragments for this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 249 ([M+H]⁺) | 231 | H₂O | [C₁₄H₁₁FS]⁺ |
| 249 ([M+H]⁺) | 125 | C₇H₇F (Fluorotoluene) | [C₇H₆S]⁺ |
| 249 ([M+H]⁺) | 109 | C₇H₈S (Thioanisole) | [C₇H₆F]⁺ |
| 125 | 110 | ∙CH₃ | [C₆H₄S]⁺˙ |
| 109 | 89 | HF | [C₇H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its various functional groups. The presence of the hydroxyl (-OH) group would give rise to a distinct, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The C-O stretching vibration would also be observable.
The aromatic rings will produce a series of sharp bands in both IR and Raman spectra. The C-H stretching vibrations on the phenyl rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the rings will influence the intensity and position of the overtone and combination bands in the 1600-2000 cm⁻¹ region, which can be useful for structural confirmation.
The presence of the fluorine and methylthio substituents would also yield characteristic vibrational modes. The C-F stretching vibration is typically strong in the IR spectrum and falls in the 1000-1400 cm⁻¹ region. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ range. The S-CH₃ group will also have its own characteristic bending and stretching frequencies.
Table 1: Predicted IR and Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| O-H | Stretching | 3200-3600 | Strong, Broad (IR) |
| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |
| Aliphatic C-H (in -SCH₃) | Stretching | 2850-2960 | Medium |
| Aromatic C=C | Stretching | 1400-1600 | Medium to Strong |
| C-O | Stretching | 1050-1250 | Strong (IR) |
| C-F | Stretching | 1000-1400 | Strong (IR) |
| C-S | Stretching | 600-800 | Weak to Medium |
Note: The data in this table is predictive and based on typical vibrational frequencies for the respective functional groups. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the two aromatic rings. The benzene rings contain π electrons that can undergo π → π* transitions. The presence of substituents alters the energy levels of the molecular orbitals and thus shifts the λmax.
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Chromophore |
| π → π | ~200-220 | Phenyl rings |
| π → π | ~250-280 | Substituted phenyl rings |
| n → π* | >300 | Phenyl-S-CH₃ |
Note: This data is hypothetical and based on the electronic transitions of similar substituted aromatic compounds. The solvent used can also significantly influence the λmax values.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, a single-crystal X-ray diffraction analysis would provide invaluable information about its solid-state conformation. It would reveal the relative orientation of the two phenyl rings, which can adopt various conformations from butterfly to propeller-like arrangements. The analysis would also precisely determine the bond lengths of the C-F, C-S, and C-O bonds, providing insight into the electronic effects of the substituents.
Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and potentially weaker interactions like C-H···π, π···π stacking, and C-H···F interactions. These interactions are crucial for understanding the physical properties of the compound in the solid state.
To perform this analysis, a high-quality single crystal of this compound would need to be grown, for instance, by slow evaporation of a solution of the compound in a suitable solvent mixture, such as chloroform (B151607) and hexane.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å) | a, b, c |
| Unit Cell Angles (°) | α, β, γ |
| Bond Lengths (Å) | C-C, C-H, C-O, C-F, C-S |
| Bond Angles (°) | Angles between bonded atoms |
| Torsional Angles (°) | Dihedral angles defining conformation |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. No experimental data is currently available in the public domain.
Computational Chemistry and Theoretical Investigations of 4 Fluoro 4 Methylthio Benzhydrol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. For 4-Fluoro-4'-(methylthio)benzhydrol, these calculations can predict its geometry, electronic distribution, and the energies of its molecular orbitals, which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting the optimized geometry, including bond lengths, bond angles, and dihedral angles, of molecules like this compound.
Based on DFT calculations of analogous substituted aromatic compounds, the predicted molecular structure of this compound would feature a tetrahedral geometry around the central carbinol carbon atom. The bond lengths and angles of the phenyl rings are expected to be slightly distorted from those of unsubstituted benzene (B151609) due to the electronic effects of the fluorine and methylthio substituents. For instance, the C-F bond length is anticipated to be in the range of 1.34-1.36 Å, and the C-S bond of the methylthio group is expected to be around 1.77-1.79 Å. The C-O bond of the alcohol group would likely be in the range of 1.43-1.45 Å.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-F | 1.35 |
| C-S | 1.78 |
| C-O | 1.44 |
| C-H (aromatic) | 1.08 |
| C-C (aromatic) | 1.39 |
| C-C (carbinol) | 1.52 |
| S-CH3 | 1.82 |
| O-H | 0.96 |
| **Bond Angles (°) ** | |
| C-C-F | 118-122 |
| C-C-S | 118-122 |
| C-O-H | 108-110 |
| Phenyl-C-Phenyl | 110-114 |
Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular bonding and charge delocalization. It provides a description of the Lewis-like chemical bonding and allows for the quantitative assessment of hyperconjugative interactions, which contribute to molecular stability.
In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the oxygen, fluorine, and sulfur atoms into the antibonding orbitals of the phenyl rings. The lone pairs on the fluorine atom are expected to participate in hyperconjugative interactions with the C-C antibonding orbitals of the fluorophenyl ring. Similarly, the lone pairs on the sulfur atom of the methylthio group would interact with the antibonding orbitals of the other phenyl ring.
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |
| LP (F) | π(C-C) of fluorophenyl ring | 2-5 |
| LP (S) | π(C-C) of methylthiophenyl ring | 3-7 |
| LP (O) | σ(C-H) of carbinol | 1-3 |
| π(C-C) of phenyl rings | π(C-C) of phenyl rings | 15-25 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the methylthiophenyl ring, as the methylthio group is an electron-donating group that raises the energy of the HOMO. Conversely, the LUMO is likely to be distributed over the fluorophenyl ring, as the fluorine atom is an electron-withdrawing group that lowers the energy of the LUMO.
The HOMO-LUMO energy gap for this molecule is predicted to be in the range of 4-6 eV, which is typical for stable organic molecules. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis can also predict the sites of electrophilic and nucleophilic attack. The regions of the molecule with the highest HOMO density are the most likely sites for electrophilic attack, while the regions with the highest LUMO density are the most susceptible to nucleophilic attack.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -8.5 to -9.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a valuable tool for predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
For this compound, DFT calculations can predict the vibrational frequencies and their corresponding IR intensities. The calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol group (around 3300-3600 cm⁻¹), the C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), and the C-F and C-S stretching vibrations. Comparing the predicted spectrum with an experimental one would allow for the assignment of the observed bands to specific vibrational modes.
| Spectroscopic Parameter | Predicted Value | Expected Experimental Range |
| IR Frequencies (cm⁻¹) | ||
| O-H stretch | ~3450 | 3300-3600 |
| C-H stretch (aromatic) | ~3050 | 3000-3100 |
| C-F stretch | ~1230 | 1200-1250 |
| C-S stretch | ~700 | 680-720 |
| ¹H NMR Chemical Shifts (ppm) | ||
| O-H proton | 2.0-4.0 | 1.5-5.0 |
| CH (carbinol) proton | 5.5-6.0 | 5.0-6.5 |
| Aromatic protons | 6.8-7.5 | 6.5-8.0 |
| CH₃ protons | 2.4-2.6 | 2.3-2.7 |
| ¹³C NMR Chemical Shifts (ppm) | ||
| Carbinol carbon | 75-85 | 70-90 |
| Aromatic carbons | 115-145 | 110-150 |
| CH₃ carbon | 15-20 | 14-22 |
Simulation of Reaction Mechanisms and Transition States
Computational chemistry can be used to model chemical reactions, providing insights into reaction pathways and the structures of transition states. For this compound, a common reaction to study would be its oxidation to the corresponding benzophenone (B1666685).
DFT calculations can be used to map out the potential energy surface for the oxidation reaction. This would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state.
The mechanism of oxidation could proceed through various pathways, and computational modeling can help to distinguish between them. For example, the role of the solvent and any catalysts can be investigated. By understanding the reaction mechanism at a molecular level, it is possible to predict how changes in the substituents on the phenyl rings might affect the reaction rate.
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the rotation around the single bonds, particularly the C-C bonds connecting the phenyl rings to the central carbon and the C-O bond of the alcohol group. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies.
By systematically rotating the key dihedral angles and calculating the energy at each point, a potential energy surface can be constructed. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states for conformational interconversion.
For this compound, the conformational landscape is likely to be complex, with several low-energy conformers possible. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. The specific arrangement of the phenyl rings and the hydroxyl group can have a significant impact on the molecule's properties, including its reactivity and its interactions with other molecules.
Applications of 4 Fluoro 4 Methylthio Benzhydrol in Enabling Chemical Research
Role as a Versatile Organic Building Block in Multistep Synthesis
The structure of 4-Fluoro-4'-(methylthio)benzhydrol, featuring a hydroxyl group and two distinct aromatic rings, theoretically allows for a range of chemical transformations, positioning it as a potential, albeit not extensively utilized, building block in the synthesis of more complex molecules.
The presence of a fluorine atom on one of the phenyl rings of this compound makes it a potential starting material for the synthesis of more complex fluorinated organic compounds. The carbon-fluorine bond is the strongest single bond in organic chemistry, and its introduction can significantly alter the biological and chemical properties of a molecule. While specific examples of its use are not detailed in available literature, compounds of this nature can theoretically be used to introduce a fluorophenyl group into a larger molecular scaffold.
Diarylmethanols like this compound can serve as precursors to the formation of heterocyclic rings. The hydroxyl group can be a handle for cyclization reactions. For instance, it could potentially undergo reactions like a Pictet-Spengler-type condensation or be used in the synthesis of oxa- or aza-heterocycles, although specific documented instances of this compound in such roles are not readily found in published research.
Utility in the Development of New Synthetic Methodologies
There is no significant evidence in the available scientific literature to suggest that this compound has been widely used in the development of new synthetic methodologies. Its structural features, however, could lend themselves to such applications. For example, the hydroxyl group could act as a directing group in catalytic reactions, or the electronic asymmetry of the two aryl rings could be explored in stereoselective transformations.
Applications as a Chemical Probe in Mechanistic Studies
The distinct electronic nature of the fluorine-substituted and methylthio-substituted phenyl rings in this compound could make it a useful tool for studying reaction mechanisms. The different electron-withdrawing and electron-donating properties of these groups can influence reaction rates and pathways, providing insight into the electronic demands of a particular chemical transformation. However, specific studies employing this compound as a chemical probe are not prominent in the literature.
Future Research Directions and Unexplored Avenues for 4 Fluoro 4 Methylthio Benzhydrol
Development of Novel Stereoselective Synthetic Routes
The generation of enantiomerically pure diarylmethanols is of high importance, and the development of novel stereoselective synthetic routes for 4-fluoro-4'-(methylthio)benzhydrol is a critical area for future research. Current synthetic methods often result in racemic mixtures, necessitating challenging and costly resolution steps. Future efforts should focus on asymmetric synthesis strategies that can afford direct access to either enantiomer with high stereocontrol.
One promising avenue is the use of asymmetric hydrogenation of the corresponding benzophenone (B1666685) precursor, 4-fluoro-4'-(methylthio)benzophenone. Research on other unsymmetrical diaryl ketones has demonstrated the efficacy of chiral ruthenium-based catalysts, such as those incorporating BINAP or other chiral diphosphine ligands in combination with a chiral diamine, in achieving high enantioselectivity. cmu.edu The electronic effects of the para-fluoro and para-methylthio substituents would likely influence the stereochemical outcome, and a systematic study of various chiral ligands and reaction conditions would be necessary to optimize the enantiomeric excess (ee). cmu.edu
Another approach involves the asymmetric addition of organometallic reagents to an aldehyde. For instance, the addition of a 4-(methylthio)phenyl Grignard or organozinc reagent to 4-fluorobenzaldehyde (B137897) in the presence of a chiral catalyst could provide a direct route to the chiral benzhydrol. The use of chiral amino alcohols or other ligands to mediate these additions has been successful for related systems and warrants exploration for this specific transformation.
| Proposed Stereoselective Synthesis Method | Key Features | Potential Advantages |
| Asymmetric Hydrogenation | Use of chiral Ru-diphosphine/diamine catalysts. | High atom economy, potential for high enantioselectivity. |
| Asymmetric Grignard Addition | Chiral ligand-mediated addition of a Grignard reagent to an aldehyde. | Direct C-C bond formation, access to specific enantiomers based on ligand choice. |
| Asymmetric Organozinc Addition | Catalytic addition of an organozinc reagent to an aldehyde. | Generally higher functional group tolerance compared to Grignard reagents. |
Investigation of Organocatalytic and Biocatalytic Transformations
Moving beyond traditional metal-based catalysis, the fields of organocatalysis and biocatalysis offer green and sustainable alternatives for the synthesis and transformation of this compound.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. researchgate.netnih.gov Chiral organocatalysts, such as proline and its derivatives, have been shown to catalyze a wide array of reactions, including aldol (B89426) and Michael additions. researchgate.netnih.gov The development of organocatalytic methods for the asymmetric reduction of 4-fluoro-4'-(methylthio)benzophenone could be a key focus. For example, the use of a chiral organocatalyst in a transfer hydrogenation reaction with a simple hydrogen donor could provide an efficient and metal-free route to the enantiopure alcohol.
Biocatalysis , with its inherent stereoselectivity and mild reaction conditions, presents another exciting frontier. nih.govrsc.org The use of ketoreductases (KREDs) for the asymmetric reduction of ketones is well-established. rsc.org Screening a library of KREDs for activity towards 4-fluoro-4'-(methylthio)benzophenone could identify enzymes capable of producing the desired enantiomer with high conversion and enantioselectivity. Immobilization of such enzymes could further enhance their stability and reusability, making the process more economically viable. rsc.org Chemoenzymatic cascade reactions, combining a chemical step with a biocatalytic transformation in a one-pot setup, could also be explored to streamline the synthesis. acs.org
Advanced Computational Modeling of Complex Reaction Systems
Computational chemistry offers a powerful lens through which to understand and predict the behavior of chemical systems. For this compound, advanced computational modeling can provide invaluable insights into its synthesis and reactivity.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic routes, such as the Grignard reaction or catalytic hydrogenations. nih.govresearchgate.net Such studies can elucidate the structures of transition states, predict reaction pathways, and explain the origins of stereoselectivity. For instance, modeling the interaction of the benzophenone precursor with a chiral catalyst can help in the rational design of more efficient catalytic systems. nih.govchemrxiv.org Recent computational work on Grignard reactions has highlighted the complex interplay of solvent molecules and the potential for competing reaction pathways, emphasizing the need for sophisticated models. acs.orgrsc.org
Furthermore, computational methods can be used to predict the physical and chemical properties of this compound itself, including its conformational preferences and electronic structure. This information is crucial for understanding its behavior in more complex environments, such as in self-assembly processes or when used as a ligand scaffold.
Exploration of Self-Assembly and Supramolecular Chemistry
The presence of both a fluorine atom and a sulfur-containing methylthio group in this compound makes it a fascinating candidate for studies in self-assembly and supramolecular chemistry.
The fluorine atom can participate in non-covalent interactions such as hydrogen bonding and halogen bonding, and its presence can significantly influence the packing of molecules in the solid state and their aggregation behavior in solution. rsc.orgacs.org The study of fluorinated molecules has revealed their propensity to form unique self-assembled structures. rsc.orgnih.gov Similarly, the methylthio group can engage in sulfur-based non-covalent interactions. The interplay of these interactions, along with traditional hydrogen bonding from the hydroxyl group and π-π stacking of the aromatic rings, could lead to the formation of novel supramolecular architectures such as gels, liquid crystals, or nanotubes.
Future research in this area would involve a detailed investigation of the self-assembly behavior of both the racemic and enantiopure forms of this compound in various solvents and under different conditions. Techniques such as X-ray crystallography, scanning electron microscopy (SEM), and atomic force microscopy (AFM) would be essential to characterize the resulting supramolecular structures.
Application in Chemical Biology as a Scaffold for Ligand Design (excluding pharmacological activity)
The diarylmethanol scaffold is a common motif in many biologically active molecules. researchgate.netnih.gov While excluding direct pharmacological applications, this compound can serve as a valuable and versatile scaffold in chemical biology for the design of specific molecular probes and ligands.
The two aromatic rings provide a platform for the introduction of various functional groups, allowing for the creation of a library of derivatives with diverse chemical properties. The fluorine atom can be used as a sensitive reporter for ¹⁹F NMR studies, enabling the investigation of binding events with proteins or other biomolecules without the need for fluorescent or radioactive labels. The methylthio group offers a site for further chemical modification, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic and steric properties of the molecule.
Q & A
Q. Q1: What are the recommended synthetic routes for 4-Fluoro-4'-(methylthio)benzhydrol, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, leveraging benzhydrol precursors. For example, substituting a hydroxyl group in benzhydrol derivatives with a methylthio group using thiolating agents (e.g., NaSH or thioacetic acid) under anhydrous conditions is common. Fluorination at the para position typically employs fluorinating agents like Selectfluor™ in polar aprotic solvents (e.g., DMF). Reaction temperature (optimized between 60–80°C) and stoichiometric ratios (1:1.2 for thiolation) critically impact yield. Post-synthesis, confirm purity via HPLC (≥95%) and characterize using H/C NMR and FT-IR spectroscopy (e.g., O-H stretch at ~3400 cm and C-S vibration at ~650 cm) .
Q. Q2: How should researchers address discrepancies in spectroscopic data during structural validation?
Answer: Contradictions in NMR or IR spectra often arise from residual solvents, stereochemical variations, or impurities. For instance, unexpected splitting in H NMR signals may indicate diastereomeric impurities from incomplete resolution. Mitigation strategies include:
- Repurification via column chromatography (silica gel, hexane/EtOAc gradient).
- Variable-temperature NMR to assess dynamic effects.
- Cross-validation with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Reference spectral databases (e.g., ATR libraries in ) or computational simulations (DFT-based IR predictions) can resolve ambiguities .
Advanced Structural and Computational Analysis
Q. Q3: What advanced techniques are suitable for resolving the crystal structure of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in chloroform/hexane mixtures. Key parameters:
- Space group determination : Monoclinic systems (e.g., ) are common for benzhydrol derivatives.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., O-H···S or C-F···H contacts) using software like Olex2.
- Thermal ellipsoids : Assess molecular rigidity; larger ellipsoids suggest dynamic disorder.
If crystallization fails, use powder XRD paired with Rietveld refinement or DFT-optimized geometries (B3LYP/6-311+G(d,p)) to infer packing motifs .
Q. Q4: How can computational methods predict the compound’s reactivity in nucleophilic environments?
Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model frontier molecular orbitals (FMOs). Compute:
- HOMO/LUMO energies : Low LUMO energy (~ -1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl or thioether groups.
- Electrostatic potential maps : Identify electron-deficient regions (e.g., fluorinated aryl rings).
Validate predictions experimentally via kinetic studies (e.g., reaction with Grignard reagents) and monitor intermediates using LC-MS .
Stability and Degradation Pathways
Q. Q5: What are the key stability concerns for this compound under ambient storage?
Answer: The compound is prone to:
- Oxidative degradation : The methylthio group oxidizes to sulfoxide/sulfone in air. Use argon-purged vials and antioxidants (e.g., BHT).
- Hydrolysis : The benzhydrol hydroxyl group may undergo acid-catalyzed elimination. Store in anhydrous conditions (activated molecular sieves).
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation products .
Biological Activity and Mechanistic Studies
Q. Q6: What in vitro assays are appropriate for evaluating this compound’s antibacterial activity?
Answer: Design assays targeting Gram-positive bacteria (e.g., S. aureus):
- MIC determination : Use broth microdilution (CLSI guidelines).
- Time-kill kinetics : Monitor bactericidal effects at 2× MIC over 24h.
- Mechanistic probes : Assess membrane disruption via SYTOX Green uptake or β-galactosidase leakage.
Compare results with structurally related compounds (e.g., 4-methoxy derivatives in ) to establish structure-activity relationships (SARs) .
Data Interpretation and Reproducibility
Q. Q7: How should researchers address batch-to-batch variability in synthetic yields?
Answer: Variability often stems from trace metal contaminants or moisture. Solutions include:
- Standardized protocols : Strict control of solvent dryness (Karl Fischer titration) and reagent quality (ICP-MS for metal screening).
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading).
Document all variables in electronic lab notebooks (ELNs) for reproducibility audits .
Safety and Handling Protocols
Q. Q8: What safety measures are critical when handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential dust formation (evidenced by Safety Data Sheets in ).
- Spill management : Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste.
Conduct regular risk assessments aligned with OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
